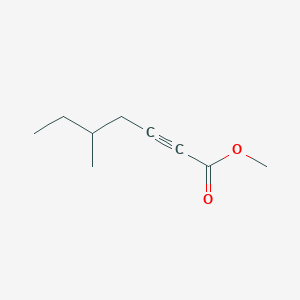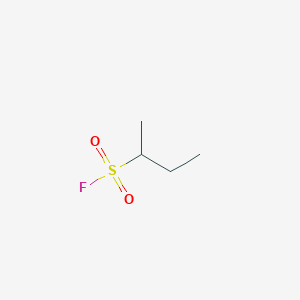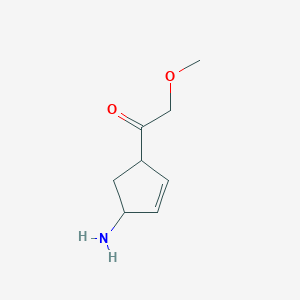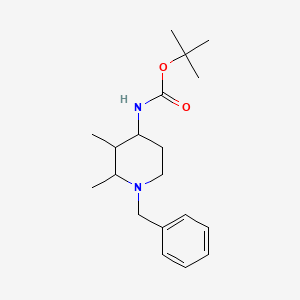![molecular formula C10H19NO2 B13167200 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol is an organic compound with the molecular formula C10H19NO2. This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a methyloxan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Aminomethylation: The cyclopropyl group is then aminomethylated using formaldehyde and ammonia or an amine under basic conditions.
Oxan Ring Formation: The final step involves the formation of the methyloxan ring through a cyclization reaction, often using an appropriate diol and acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide, elevated temperatures.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclopropyl derivatives.
科学的研究の応用
4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel cyclopropyl-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopropyl and methyloxan rings provide structural rigidity and specificity. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
4-[1-(Aminomethyl)cyclopropyl]methanol: A simpler analog with similar aminomethyl and cyclopropyl groups but lacking the methyloxan ring.
3-Methyloxan-4-ol: Contains the methyloxan ring but lacks the aminomethyl and cyclopropyl groups.
Uniqueness: 4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the cyclopropyl and methyloxan rings, along with the aminomethyl group, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
4-[1-(aminomethyl)cyclopropyl]-3-methyloxan-4-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-6-13-5-4-10(8,12)9(7-11)2-3-9/h8,12H,2-7,11H2,1H3 |
InChIキー |
IUJSEUFJFJNQOL-UHFFFAOYSA-N |
正規SMILES |
CC1COCCC1(C2(CC2)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene](/img/structure/B13167128.png)

![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)

![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)


![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)

![4-(2-Aminoethyl)spiro[2.4]heptan-4-ol](/img/structure/B13167187.png)

